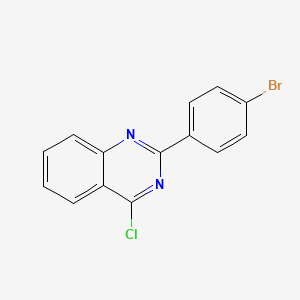

2-(4-Bromophenyl)-4-chloroquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey of quinazoline chemistry began in the late 19th century. The first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was reported by Griess in 1869. mdpi.com However, the parent quinazoline molecule was first synthesized by August Bischler and Lang in 1895 through the decarboxylation of its 2-carboxy derivative. nih.govresearchgate.net A more robust synthesis was later developed by Siegmund Gabriel in 1903. nih.gov The name "quinazoline" itself was proposed by W. Widdege, noting its isomeric relationship with cinnoline (B1195905) and quinoxaline. ekb.egrsc.org

Early methods, such as the Niementowski synthesis, which involves the reaction of anthranilic acid with amides, laid the groundwork for accessing the quinazolinone core structure. researchgate.net Over the decades, the synthetic repertoire has expanded dramatically, with numerous methods developed to functionalize the quinazoline scaffold at various positions, allowing for the creation of vast libraries of derivatives.

Significance of Quinazoline Derivatives as a Privileged Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them rich sources for drug discovery. The structural rigidity of the quinazoline ring system, combined with its capacity for substitution at multiple positions, allows for the precise spatial arrangement of functional groups to interact with biological receptors.

This versatility has led to the development of a wide array of therapeutic agents. researchgate.netbibliomed.orgnih.gov For instance, quinazoline-based compounds have been successfully developed as anticancer agents, such as gefitinib (B1684475) and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors. nih.gov The scaffold is also found in drugs with applications as antihypertensives, anti-inflammatory agents, antivirals, antibacterials, and antifungals. researchgate.netnih.govnih.gov The broad spectrum of biological activities associated with quinazolines continues to drive extensive research into new derivatives. cbijournal.comresearchgate.netsemanticscholar.org

Overview of Research Focus on 2-(4-Bromophenyl)-4-chloroquinazoline within Heterocyclic Chemistry

Within the vast family of quinazolines, this compound stands out as a key synthetic intermediate. Its structure is characterized by three main components: the quinazoline core, a 4-bromophenyl group at the 2-position, and a highly reactive chloro group at the 4-position. The research focus on this compound is primarily centered on its utility in building more complex, often biologically active, molecules.

The presence of the chloro atom at the 4-position is of paramount importance. It acts as a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity allows for the facile introduction of various functionalities, particularly nitrogen-based nucleophiles like anilines and hydrazines.

For example, the reaction of this compound with various anilines is a common strategy to synthesize a range of 4-anilinoquinazoline (B1210976) derivatives. These products are often investigated for their potential as anticancer agents, drawing inspiration from the success of EGFR inhibitors that share this structural motif. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) yields 2-(4-bromophenyl)-4-hydrazinoquinazoline, a precursor for the synthesis of fused heterocyclic systems like triazolo[4,3-c]quinazolines. researchgate.net

The synthesis of the title compound itself is typically achieved through a two-step process. First, 2-(4-bromophenyl)quinazolin-4(3H)-one is prepared, often via the condensation of a suitable anthranilamide with 4-bromobenzaldehyde (B125591) or from 2-aminobenzoic acid and 4-bromobenzoyl chloride followed by cyclization. bibliomed.org The resulting quinazolinone is then chlorinated at the 4-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield this compound. researchgate.net

The bromophenyl group at the 2-position also offers a site for further modification via cross-coupling reactions, although this is less commonly explored than the reactivity at the C4 position. The combination of these structural features makes this compound a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the generation of novel heterocyclic compounds.

Detailed Research Findings

The utility of this compound is best illustrated through its application in the synthesis of various derivatives.

Synthesis of this compound

The preparation of this key intermediate is well-documented in the chemical literature. A common route is outlined below:

Table 1: Synthesis of this compound

| Step | Starting Material | Reagent | Product |

|---|

Source: researchgate.net

In a typical procedure, 2-(4-bromophenyl)quinazolin-4(3H)-one is heated with an excess of phosphorus oxychloride (POCl3) to effect the chlorination. After the reaction is complete, the excess POCl3 is removed, and the crude product is isolated by pouring the reaction mixture onto ice. researchgate.net

Reactions of this compound

The reactivity of the 4-chloro substituent is the cornerstone of this compound's synthetic utility.

Table 2: Representative Reactions of this compound

| Reactant | Product Type | Resulting Heterocycle | Potential Application | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | 4-Hydrazinoquinazoline derivative | 2-(4-Bromophenyl)-4-hydrazinoquinazoline | Intermediate for fused triazoles | researchgate.net |

The reaction with hydrazine hydrate is typically carried out in a suitable solvent to produce the corresponding 4-hydrazinoquinazoline. researchgate.net This product can then be reacted with various electrophiles, such as aldehydes or carbon disulfide, to construct fused triazole rings, leading to compounds like nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines. researchgate.net

The nucleophilic substitution with anilines is a powerful method for creating libraries of 4-anilinoquinazolines. These reactions can be performed under various conditions, sometimes mediated by microwave irradiation to accelerate the process. nih.gov The resulting compounds are frequently screened for their biological activities, particularly as kinase inhibitors in cancer research. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOVKRLBRZYBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358472 | |

| Record name | 2-(4-bromophenyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83800-98-0 | |

| Record name | 2-(4-Bromophenyl)-4-chloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83800-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Precursor Synthesis Strategies for Halogenated Quinazoline (B50416) Core

The synthesis of the target compound is fundamentally reliant on the initial construction of a dihalogenated quinazoline core, most commonly 2,4-dichloroquinazoline (B46505). This intermediate serves as a versatile scaffold for subsequent functionalization.

A primary and high-yielding route to 2,4-dichloroquinazoline involves the chlorination of quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea. chemicalbook.comgoogle.com This dione (B5365651) precursor can be synthesized by reacting ortho-aminobenzoic acid with a cyanate (B1221674) source, such as potassium cyanate. google.com The subsequent and crucial step is the conversion of the dione to the dichloro derivative. This is typically accomplished by heating the quinazoline-2,4(1H,3H)-dione under reflux in an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), also known as trichlorophosphate. chemicalbook.com This reaction is effective, with yields reported as high as 99%. chemicalbook.com After the reaction is complete, the excess POCl₃ is removed, and the product is isolated by pouring the mixture into a basic aqueous solution, such as sodium bicarbonate, followed by extraction. chemicalbook.com

An alternative, though less common due to the use of highly toxic reagents, involves starting from 2-aminobenzonitrile, which can be reacted with phosgene (B1210022) derivatives like diphosgene or triphosgene (B27547) to form the 2,4-dichloroquinazoline skeleton directly. google.com

Table 1: Synthesis of 2,4-Dichloroquinazoline from Quinazoline-2,4-dione

| Starting Material | Reagent | Conditions | Yield | Reference |

| Quinazoline-2,4(1H,3H)-dione | POCl₃ (Trichlorophosphate) | Heating, reflux for 2.5 hours | 99% | chemicalbook.com |

| Quinazoline-2,4-diones | Chlorinating Agent (e.g., POCl₃) | Fatty amine as solvent | High | google.com |

| 4,5-dimethoxy-quinazoline diketide | Phosphorus oxychloride | Chlorination | - | google.com |

When the C2 position is already substituted, the key intermediate becomes a 2-substituted-quinazolin-4(3H)-one. The critical transformation is the chlorination of the hydroxyl group (in its tautomeric form) at the C4 position. This aromatization is frequently achieved by refluxing the quinazolin-4(3H)-one substrate in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.net

Detailed mechanistic studies on the chlorination using POCl₃ reveal a two-stage process that can be controlled by temperature. nih.gov The first stage, occurring at lower temperatures (< 25 °C) under basic conditions, is a phosphorylation of the quinazolone. nih.gov This is followed by the second stage, where heating the phosphorylated intermediate to 70-90 °C leads to a clean conversion to the desired 4-chloroquinazoline (B184009). nih.gov Maintaining basic conditions during the initial phosphorylation is crucial to suppress the formation of dimeric byproducts. nih.gov The reaction proceeds through the formation of (O)-phosphorylated intermediates which then react with chloride ions to yield the final product. nih.gov

Table 2: Chlorinating Agents for Quinazolin-4(3H)-one Analogs

| Substrate | Reagent System | Key Conditions | Product | Reference |

| Quinazolones | POCl₃ / Tertiary Amine | Stage 1: < 25 °C; Stage 2: 70-90 °C | 4-Chloroquinazolines | nih.gov |

| 2-Phenylquinazolin-4(3H)-one | SOCl₂ / DMF | Reflux, 75 minutes | 4-Chloro-2-phenylquinazoline | |

| 6-Iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one | SOCl₂ / DMF | Reflux, 2 hours | 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | researchgate.net |

| 4(3H)-Quinazolinone | Triphenylphosphine / Trichloroisocyanuric acid | - | 4-Chloroquinazoline | researchgate.net |

Targeted Synthesis of 2-(4-Bromophenyl)-4-chloroquinazoline

The synthesis of the specific title compound can be approached in two primary ways: by introducing the 4-bromophenyl group onto a pre-existing dichloroquinazoline core, or by first synthesizing 2-(4-bromophenyl)quinazolin-4(3H)-one and then performing the C4-chlorination.

The most common and modular approach for installing aryl groups onto a heterocyclic core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov One plausible pathway is the selective coupling of 2,4-dichloroquinazoline with 4-bromophenylboronic acid. However, controlling the regioselectivity can be a challenge, as the C4 position of the quinazoline ring is often more susceptible to reaction than the C2 position. beilstein-journals.org

A more controlled and frequently employed pathway involves building the molecule in a stepwise fashion. This route begins with the synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one. This precursor is then chlorinated in a subsequent step to yield the final product, this compound. researchgate.netmdpi.com The chlorination of this specific precursor would follow the general methods described previously, such as refluxing with POCl₃ or SOCl₂/DMF. researchgate.net This latter approach offers better control and generally leads to higher yields of the desired isomer.

Optimizing the yield and purity of this compound requires careful control over each step of the synthesis.

For the chlorination step, kinetic analysis has shown that temperature control is paramount. nih.gov Running the initial phase of POCl₃ addition at a low temperature in the presence of a suitable base can prevent the formation of impurities, with the subsequent conversion to the chloro-product being cleanly achieved by heating. nih.gov

For syntheses that may employ a Suzuki cross-coupling reaction, several factors are critical for optimization. The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the phosphine (B1218219) ligand (e.g., PPh₃ or PCy₃), the base (e.g., K₂CO₃), and the solvent system (e.g., DMF, or dioxane/water mixtures) all significantly impact reaction time and yield. nih.gov

Furthermore, modern techniques such as microwave-assisted synthesis have been shown to accelerate reactions and improve yields, particularly in the functionalization of the quinazoline ring, offering a more efficient and sustainable alternative to conventional heating. nih.gov

Table 3: Parameters for Optimization in Key Synthetic Steps

| Reaction Step | Parameter | Examples/Conditions | Effect | Reference |

| Chlorination | Temperature | Two-stage: < 25 °C then 70-90 °C | Suppresses side products, clean conversion | nih.gov |

| Base | Tertiary Amine (aq pKa > 9) | Prevents pseudodimer formation | nih.gov | |

| Suzuki Coupling | Catalyst/Ligand | PdCl₂(PPh₃)₂ / PCy₃ | Influences catalytic activity and efficiency | nih.gov |

| Base | K₂CO₃ | Essential for the catalytic cycle | nih.gov | |

| Solvent | Dioxane/Water, DMF/EtOH | Affects solubility and reaction rate | nih.govresearchgate.net | |

| General | Energy Source | Microwave Irradiation | Reduces reaction times, improves yields | nih.gov |

Modern Synthetic Approaches and Catalytic Methods

While traditional methods remain robust, modern synthetic chemistry offers more efficient and sustainable alternatives. There is a significant trend towards using transition-metal catalysts beyond palladium, with metals like iron, copper, and manganese being explored for the synthesis of quinazoline derivatives through mechanisms like C-H activation and cascade reactions. mdpi.com These methods offer the potential for more economical and environmentally friendly syntheses.

Organocatalysis represents another frontier, providing metal-free pathways for the construction of quinazolinone precursors. nih.gov Catalysts such as trifluoroacetic acid (TFA) or dodecylbenzene (B1670861) sulfonic acid (DBSA) can promote the cyclization reactions needed to form the initial heterocyclic ring system under mild conditions. nih.gov

Microwave-Assisted Synthesis in Quinazoline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including quinazolines. frontiersin.orgnih.gov This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation (MWI) can be particularly advantageous in the key bond-forming steps of quinazoline synthesis. nih.gov

A plausible microwave-assisted route to a precursor of this compound, such as 2-(4-bromophenyl)quinazolin-4(3H)-one, can be envisioned starting from 2-aminobenzamide (B116534) and 4-bromobenzaldehyde (B125591). This condensation reaction, followed by cyclization and oxidation, can be significantly accelerated under microwave irradiation. Another approach involves the reaction of anthranilic acid derivatives with amidines. sci-hub.cat For instance, the condensation of an anthranilic acid with 4-bromobenzamidine hydrochloride could be facilitated by microwave energy.

The advantages of microwave-assisted synthesis over conventional heating are well-documented in the synthesis of various quinazoline derivatives. mdpi.comnih.gov Shorter reaction times and improved yields are common themes. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for N-arylheterocyclic substituted-4-aminoquinazolines

| Method | Reaction Time | Yield | Conditions |

| Classical Method | 12 hours | Low | Reflux at 80°C in 2-propanol |

| Microwave Method | 20 minutes | High | 60W irradiation in 2-propanol |

This table is based on a general comparison for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines and illustrates the typical advantages of microwave irradiation. mdpi.com

Furthermore, three-component reactions under microwave irradiation have been developed for the synthesis of complex quinazoline derivatives, demonstrating the versatility of this technology. beilstein-journals.org For the synthesis of the target compound's precursor, a one-pot reaction of an anthranilate, a 4-bromobenzaldehyde, and a nitrogen source under microwave conditions could be a highly efficient strategy. Once the 2-(4-bromophenyl)quinazolin-4(3H)-one is formed, the subsequent chlorination to yield this compound is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a step that can also potentially be accelerated by microwave heating.

Transition Metal-Catalyzed Coupling Reactions in Synthesis of Quinazoline Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the construction and functionalization of quinazoline scaffolds. frontiersin.orgnih.gov These reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, allow for the precise formation of carbon-carbon bonds, enabling the introduction of aryl or other substituents onto the quinazoline core. nih.govmdpi-res.com

In the context of synthesizing this compound, a highly effective strategy would involve a palladium-catalyzed cross-coupling reaction. One such approach would be the Suzuki-Miyaura coupling of a pre-functionalized quinazoline. For example, 2-chloro-4-iodoquinazoline could be selectively coupled with (4-bromophenyl)boronic acid at the more reactive C-I position. mdpi.com The order of reactivity for halogens in such palladium-catalyzed couplings is generally I > Br > Cl, allowing for selective reactions. mdpi.com

Alternatively, and more directly, the synthesis could proceed via the coupling of a suitable 2-substituted quinazoline precursor. A plausible pathway involves the synthesis of 2,4-dichloroquinazoline followed by a selective Suzuki-Miyaura or Stille coupling reaction with a (4-bromophenyl)boronic acid or a (4-bromophenyl)stannane, respectively. The higher reactivity of the 4-chloro position in 2,4-dichloroquinazoline towards nucleophilic substitution often allows for selective reactions. However, for C-C bond formation via cross-coupling, the relative reactivity can be influenced by the catalyst and ligands used.

The Negishi coupling, which utilizes organozinc reagents, is another powerful method. nih.gov The reaction of 2,4-dichloroquinazoline with a (4-bromophenyl)zinc halide in the presence of a palladium catalyst could potentially yield the target compound. The choice of catalyst, such as Pd(PPh₃)₄ or more advanced systems with specific phosphine ligands, is crucial for achieving high yields and selectivity. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Pd(0) or Pd(II) with a base | Mild conditions, high functional group tolerance |

| Negishi | Organozinc | Pd(0) or Ni(0) | High reactivity, often requires anhydrous conditions |

| Stille | Organostannane (tin) | Pd(0) | Tolerant of many functional groups, stoichiometric toxic tin byproducts |

| Hiyama | Organosilane | Pd(0) or Pd(II) with fluoride (B91410) activation | Silicon byproducts are environmentally benign |

| Sonogashira | Terminal alkyne | Pd(0) and Cu(I) cocatalyst | Forms C(sp²)-C(sp) bonds |

This table provides a general overview of common cross-coupling reactions applicable to quinazoline synthesis. nih.govumb.edunih.govresearchgate.net

The development of these catalytic systems has significantly expanded the accessible chemical space for quinazoline derivatives, allowing for the synthesis of complex molecules like this compound with high precision and efficiency. mdpi.comnih.gov

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions at the C-4 Position of the Quinazoline (B50416) Core

The chlorine atom at the C-4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect), which stabilizes the intermediate formed during the reaction. researchgate.net This makes the C-4 carbon significantly more electrophilic and thus a prime target for a wide array of nucleophiles. researchgate.netmdpi.com

The facile displacement of the C-4 chlorine atom by various nitrogen-based nucleophiles is a cornerstone of the derivatization of 2-(4-Bromophenyl)-4-chloroquinazoline. This strategy allows for the introduction of diverse functional groups, leading to libraries of compounds with potential applications in medicinal chemistry and materials science.

The reaction of this compound with a variety of amines is a widely employed synthetic transformation. Primary and secondary amines, including aliphatic and aromatic variants, readily displace the C-4 chlorine to form the corresponding 4-aminoquinazoline derivatives. nih.govdigitellinc.com Electron-rich amines typically react under milder conditions to afford products in good yields. nih.gov The reaction conditions can be tailored, with some transformations proceeding efficiently at room temperature while others may require heating. researchgate.net

Hydrazine (B178648) hydrate (B1144303) is another key nucleophile, reacting with 4-chloroquinazolines to yield 4-hydrazinoquinazolines. acs.orgresearchgate.net These intermediates are valuable for further heterocyclization reactions. For instance, treatment of 2-aryl-4-chloroquinazolines with hydrazine in ethanol (B145695) at elevated temperatures produces 2-arylquinazolin-4-hydrazines in excellent yields. acs.org In some cases, the reaction with hydrazine can lead to more complex ring transformations, yielding triazole derivatives under specific conditions like high temperatures in a sealed tube. rsc.org

Heterocyclic secondary amines such as morpholine, piperidine, and N-substituted piperazines are also effective nucleophiles for the C-4 position, expanding the structural diversity of the resulting quinazoline derivatives. nih.gov Similarly, thiomorpholine (B91149) can be used in nucleophilic substitution reactions on activated aryl halides, indicating its potential as a nucleophile for this compound. mdpi.com

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Primary Amine | Aniline (B41778) | 4-Anilinoquinazoline (B1210976) | THF/H₂O, Microwave |

| Secondary Amine | N-Methylaniline | 4-(N-Methylanilino)quinazoline | THF/H₂O, Microwave |

| Hydrazine | Hydrazine hydrate (NH₂-NH₂·xH₂O) | 4-Hydrazinoquinazoline | Ethanol, 70 °C |

| Piperazine | 1-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)quinazoline | N/A |

| Morpholine | Morpholine | 4-Morpholinoquinazoline | N/A |

| Thiomorpholine | Thiomorpholine | 4-Thiomorpholinoquinazoline | Base, Acetonitrile, Heat |

The chlorine atom at the C-4 position can also be substituted by a cyano group. This transformation is significant as the resulting 4-cyanoquinazoline derivatives can serve as versatile intermediates for further chemical modifications. The cyanation can be achieved by treating this compound with a cyanide source, such as potassium cyanide, in a suitable solvent like dimethylformamide (DMF) at an elevated temperature. mdpi.com The introduction of the cyano group provides a handle for various transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. researchgate.net

The substitution of the chlorine atom on the quinazoline ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems. wikipedia.orgmasterorganicchemistry.com The generally accepted pathway involves a two-step addition-elimination process. mdpi.com

Addition Step: The reaction is initiated by the attack of the nucleophile (e.g., an amine) on the electron-deficient C-4 carbon atom of the quinazoline ring. This step is typically the rate-determining step as it involves the temporary disruption of the aromatic system. masterorganicchemistry.comresearchgate.net The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. mdpi.comwikipedia.org

Elimination Step: In the second, faster step, the aromaticity of the quinazoline ring is restored by the expulsion of the leaving group, which in this case is the chloride ion. wikipedia.org

Kinetic studies on the reaction of 4-chloroquinazoline (B184009) with amines like aniline and hydrazine have provided deeper insights, suggesting that the mechanism might sometimes be borderline between a concerted and a stepwise pathway. researchgate.netnih.gov The solvent can also play a crucial role by stabilizing the intermediates and transition states through specific interactions like hydrogen bonding, thereby influencing the reaction rate and mechanism. nih.gov DFT calculations have confirmed that the C-4 position of the quinazoline ring is more susceptible to nucleophilic attack compared to other positions, such as C-2, due to a higher LUMO coefficient, which supports the observed regioselectivity of the SNAr reaction. mdpi.com

Substitution of the Chlorine Atom by Nitrogen-Containing Nucleophiles

Cross-Coupling Reactions at the Bromophenyl Moiety and Other Positions

While the C-4 position is reactive towards nucleophiles, the C-Br bond on the phenyl ring at the C-2 position provides an orthogonal site for functionalization via transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govmdpi.comarkat-usa.org This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent (like a boronic acid or ester) that couples with an organohalide. uwindsor.ca

In the context of this compound, the bromine atom on the phenyl ring serves as an excellent handle for Suzuki-Miyaura coupling. This allows for the selective introduction of a wide variety of aryl or heteroaryl groups at this position, while leaving the quinazoline core intact (provided the C-4 chloro group has been previously substituted or is unreactive under the chosen conditions). The reaction involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. uwindsor.ca

The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.com For example, Pd(PPh₃)₄ used with a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for the Suzuki coupling of bromophenyl-substituted heterocycles with various arylboronic acids. mdpi.com This methodology enables the synthesis of complex, poly-aryl systems with diverse electronic and steric properties.

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(Biphenyl-4-yl)-4-substituted-quinazoline |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(4'-Methoxybiphenyl-4-yl)-4-substituted-quinazoline |

| 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂-PCy₃ | K₂CO₃ | 2-(4'-Fluorobiphenyl-4-yl)-4-substituted-quinazoline |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(4-(Thiophen-2-yl)phenyl)-4-substituted-quinazoline |

Annulation and Cyclization Reactions

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. This is typically achieved by first converting the C4-chloro group into a suitable nucleophile, such as a hydrazine, which can then undergo intramolecular or intermolecular cyclization.

The synthesis of tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines is a prime example of the annulation potential of this compound. The synthetic strategy commences with the nucleophilic substitution of the C4-chloro atom with hydrazine hydrate. This reaction readily proceeds to yield 2-(4-bromophenyl)-4-hydrazinoquinazoline.

This key hydrazino intermediate is then subjected to cyclocondensation with various one-carbon synthons, most commonly orthoesters like triethyl orthoformate or triethyl orthopropionate. Refluxing the hydrazinoquinazoline with an orthoester, either neat or in a solvent like absolute ethanol, leads to the formation of the tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline ring system. This reaction provides a direct and efficient route to these fused tricyclic structures.

Table 2: Synthesis of tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |

| 2-(4-bromophenyl)-4-hydrazinoquinazoline | Triethyl orthoformate | Reflux, 4h (solvent-free) | 5-(4-Bromophenyl)- tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline | 83 | |

| 2-(4-bromophenyl)-4-hydrazinoquinazoline | Triethyl orthopropionate | Reflux, 4h (solvent-free) | 5-(4-Bromophenyl)-3-methyl- tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline | 84 |

This interactive table outlines the synthesis of the triazolo[4,3-c]quinazoline core from the hydrazino derivative.

The tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines, formed as described above, are often kinetically favored products that can undergo a Dimroth rearrangement to yield their more thermodynamically stable tandfonline.comnih.govresearchgate.nettriazolo[1,5-c]quinazoline isomers. beilstein-journals.orgbenthamscience.com This rearrangement is a classic transformation in heterocyclic chemistry, involving the opening of the triazole ring followed by re-closure to interchange the positions of endocyclic and exocyclic nitrogen atoms. wikipedia.orgnih.gov

For 5-(4-bromophenyl)- tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives, this rearrangement is typically induced by heating in an acidic medium, such as glacial acetic acid. benthamscience.com The proposed mechanism involves protonation of a nitrogen atom in the pyrimidine (B1678525) ring, followed by ring-opening to an intermediate that allows for rotation and subsequent ring-closure to form the rearranged, thermodynamically more stable [1,5-c] isomer. beilstein-journals.orgnih.gov This pathway provides a valuable method for accessing an alternative, and often more stable, fused quinazoline scaffold from the same initial precursor.

Table 3: Dimroth Rearrangement to tandfonline.comnih.govresearchgate.nettriazolo[1,5-c]quinazolines

| Starting Material | Conditions | Product | Ref |

| 5-(4-Bromophenyl)- tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline | Glacial acetic acid, reflux, 4h | 5-(4-Bromophenyl)- tandfonline.comnih.govresearchgate.nettriazolo[1,5-c]quinazoline | |

| 5-(4-Bromophenyl)-3-methyl- tandfonline.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline | Glacial acetic acid, reflux, 4h | 5-(4-Bromophenyl)-2-methyl- tandfonline.comnih.govresearchgate.nettriazolo[1,5-c]quinazoline |

This table details the acid-catalyzed Dimroth rearrangement conditions.

Other Chemical Transformations and Functional Group Interconversions

Beyond its use in annulation reactions, this compound can undergo a variety of other chemical transformations, allowing for extensive functionalization at both the C4-position of the quinazoline ring and the C4'-position of the phenyl ring.

The highly reactive C4-chloro group can be displaced by a range of nucleophiles beyond hydrazine. For instance, reactions with sulfur nucleophiles, such as thiourea (B124793) followed by hydrolysis or direct reaction with sodium hydrosulfide, can be used to convert the corresponding quinazolinone into a quinazoline-4-thione. tandfonline.comtandfonline.com While these examples start from the quinazolinone, the principle of converting the C4 position to a thione is a key transformation. Additionally, the chloro group can be substituted with cyanide, which can then serve as a handle for further reactions. mdpi.com

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying this scaffold.

Suzuki-Miyaura Coupling: This reaction can be employed to form C-C bonds at either the C4-chloro position or the C2-(4-bromophenyl) position. Due to the higher reactivity of the C-Cl bond on the quinazoline ring, selective coupling at the C4 position can often be achieved under specific conditions. nih.gov However, the C-Br bond is also a viable handle for Suzuki coupling, allowing for the introduction of new aryl or vinyl groups to the phenyl ring. mdpi.com The choice of catalyst, ligand, and reaction conditions can direct the selectivity of the coupling. researchgate.net

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. The C4-chloro position is an effective electrophile for Sonogashira coupling with terminal alkynes, typically using a palladium catalyst like Pd(PPh3)4, a copper(I) co-catalyst (CuI), and a base such as cesium carbonate in a solvent like DMF. nih.govresearchgate.net This provides access to 4-alkynylquinazolines, which are valuable intermediates for further transformations.

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction offers a potential route to introduce alkenyl groups at either the C4 or C4' position by reacting with an alkene in the presence of a palladium catalyst and a base.

Table 4: Examples of Other Transformations of this compound

| Reaction Type | Position | Reagents/Catalyst | Product Type | Ref |

| Nucleophilic Substitution | C4 | Hydrazine hydrate | 4-Hydrazino derivative | |

| Nucleophilic Substitution | C4 | KCN/DMF | 4-Cyano derivative | mdpi.com |

| Thionation (of corresponding one) | C4 | Lawesson's reagent | 4-Thione derivative | tandfonline.comtandfonline.com |

| Suzuki-Miyaura Coupling | C4' | Arylboronic acid, Pd(PPh3)4, K3PO4 | 2-(Biphenyl)-4-chloroquinazoline derivative | mdpi.com |

| Sonogashira Coupling | C4 | Terminal alkyne, Pd(PPh3)4, CuI, Cs2CO3 | 4-Alkynylquinazoline derivative | nih.govresearchgate.net |

This interactive table summarizes various functionalization reactions of the title compound.

This compound is a highly versatile and reactive intermediate in organic synthesis. The differential reactivity of its two halogen substituents allows for a wide range of selective chemical modifications. Its utility as a precursor for fused heterocyclic systems, particularly triazoloquinazolines via annulation and subsequent Dimroth rearrangement, is well-established. Furthermore, the amenability of the scaffold to various copper- and palladium-catalyzed cross-coupling reactions, as well as other functional group interconversions, opens up extensive possibilities for the synthesis of complex, polyfunctional molecules. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecular structures with potential applications across various fields of chemical science.

Structure Activity Relationship Sar and Structural Modification Impact

Positional Effects of Substituents on Biological Activities

The strategic placement of different chemical groups on the quinazoline (B50416) ring system is a key determinant of efficacy and selectivity. Research has systematically explored substitutions at the C-2, C-4, C-6, and C-8 positions to understand their influence on biological outcomes. nih.govijpca.org

The 2-phenyl group is a common feature in many biologically active quinazolines, and the nature of its substitution is critical. The presence of a halogen atom, specifically bromine, on this terminal phenyl ring can significantly modulate the molecule's interaction with its biological target. nih.gov

Molecular docking studies on related quinazoline derivatives have shown that a halogen atom, such as bromine at the para-position of the C-2 phenyl ring, can influence the orientation of this ring within the receptor's binding pocket. nih.gov This is often achieved through additional binding interactions with key amino acid residues. nih.gov For instance, the bromine atom can participate in halogen bonding or favorable hydrophobic interactions, thereby anchoring the ligand in a specific conformation conducive to potent activity. nih.govnih.gov

Furthermore, the electronic properties of the substituent on the phenyl ring have been shown to exert a significant influence on the antibacterial profile of quinazoline derivatives. Studies have indicated that both electron-donating groups (like methoxy (B1213986) and methyl) and electron-withdrawing groups can alter the activity, highlighting the complex role of the C-2 aryl substituent in defining the biological action. nih.gov

Table 1: Impact of C-2 Phenyl Ring Substitution on Activity

| Compound Type | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Quinazoline-4(3H)-ones | Methoxy; methyl on phenyl ring | More active antibacterial molecules compared to other groups. | nih.gov |

The chloro-substituent at the C-4 position of 2-(4-Bromophenyl)-4-chloroquinazoline is a versatile chemical handle, allowing for a wide range of nucleophilic substitution reactions. The introduction of different moieties at this position has been a primary strategy for tuning the pharmacological properties of quinazoline-based agents.

A large body of research demonstrates that substituting the C-4 position with various amines, anilines, and other nucleophiles can lead to compounds with potent and diverse biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The 4-anilinoquinazoline (B1210976) moiety, for example, is considered essential for the activity of certain kinase inhibitors. nih.gov In contrast, for some topoisomerase inhibitors, substitution at the C-4 position has been found to decrease activity. nih.gov

The flexibility of the C-4 position allows for the introduction of long side chains, which can form additional hydrogen bonds with target receptors, potentially increasing binding affinity and efficacy. nih.gov The nature of the linker and the terminal group introduced at C-4 are critical for optimizing the pharmacological profile. semanticscholar.org

Table 2: Effect of C-4 Substitutions on Quinazoline Activity

| C-4 Substituent | Resulting Activity/Property | Reference |

|---|---|---|

| Amine or substituted amines | Improved antimicrobial activities. | nih.gov |

| Anilino moiety | Essential for certain kinase inhibitory activities. | nih.gov |

| Long side chain with a terminal amino group | Can increase hydrogen bonding with receptors. | nih.gov |

| Various linkers (-NH-, -NHNH-, -NHNHCO-) | Modulates anticancer profiles. | semanticscholar.org |

Beyond the primary C-2 and C-4 positions, modifications on the benzene (B151609) ring portion of the quinazoline core (positions C-5 through C-8) are also crucial for modulating activity.

C-2 Position: While the parent compound features a 4-bromophenyl group, replacing this entire moiety with other groups has been explored. Introducing small, lipophilic groups or thioalkyl fragments at the C-2 position has been shown to increase anticancer activity in certain contexts. nih.govnih.gov The substitution pattern on the C-2 aromatic ring is also important, with meta-substitution sometimes being preferred for activity. nih.gov

C-6 and C-8 Positions: These positions are frequently targeted for substitution to enhance biological effects. The introduction of a halogen atom, such as bromine or fluorine, at the C-6 and/or C-8 positions is a common strategy to improve the anticancer and antimicrobial activities of quinazoline derivatives. nih.govnih.gov For instance, the presence of a halogen at the C-6 position has been specifically noted to improve anticancer effects. nih.gov Furthermore, substitutions at the C-8 position with groups like nitro- and diol- have been shown to engage in new interactions with target enzymes, significantly improving both affinity and selectivity for tankyrase inhibitors. researchgate.net Di-fluoro substitutions at the C-6 and C-8 positions have also been linked to increased cytotoxicity in cancer cell lines. nih.gov

Table 3: Summary of Positional Effects on Quinazoline Core

| Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Thioalkyl fragment | Increased anticancer activity. | nih.gov |

| C-6 | Halogen (e.g., Bromo) | Improved anticancer and antimicrobial effects. | nih.govnih.gov |

| C-8 | Halogen, Nitro, Diol, Cyclopentyl | Improved potency and selectivity of kinase inhibitors. | researchgate.netresearchgate.net |

| C-6, C-8 | Di-fluoro | Increased cytotoxicity. | nih.gov |

Steric and Electronic Factors Governing Activity and Selectivity

The biological activity and selectivity of quinazoline derivatives are governed by a delicate interplay of steric and electronic factors. The size, shape, and electronic nature of substituents determine how the molecule fits into its target's binding site and the types of intermolecular forces it can form.

Steric factors relate to the size and spatial arrangement of atoms. For example, introducing a small halogen like fluorine at certain positions can provide beneficial electronic properties without causing steric clashes in a constrained binding pocket. nih.gov Conversely, bulky substituents can either enhance activity by occupying a large hydrophobic pocket or reduce it by preventing the molecule from adopting the correct binding conformation. acs.org

Electronic factors involve the distribution of electrons within the molecule, influencing its polarity, ability to form hydrogen bonds, and participation in π-π stacking interactions. Electron-withdrawing groups (like nitro or halogens) and electron-donating groups (like methoxy or methyl) can significantly alter the electronic density of the quinazoline ring system. nih.govacs.org This, in turn, affects the strength of interactions with receptor sites. For example, studies have shown that the presence of electron-releasing fragments at C-5 and/or C-6 can enhance tubulin polymerization inhibition. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

Understanding how these molecules bind to their targets requires computational methods like molecular docking and molecular dynamics simulations. These techniques provide insights into the probable binding modes and key interactions that stabilize the ligand-receptor complex.

For quinazoline-based inhibitors, interactions commonly observed include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine (B1678525) ring are frequent hydrogen bond acceptors, often interacting with backbone amides of amino acids like glutamine in the receptor's hinge region. nih.govnih.gov

π-π Stacking: The planar quinazoline ring system and the C-2 phenyl group can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine and phenylalanine within the binding site. nih.gov

Hydrophobic and Halogen Interactions: The 4-bromophenyl group can occupy hydrophobic pockets and participate in specific halogen bonds, contributing to binding affinity and selectivity. nih.govnih.gov

These computational models help rationalize the observed SAR data. For instance, they can explain why a free carboxylic acid group at a certain position is crucial for activity by showing its potential to form a key hydrogen bond, an interaction that is lost upon esterification. nih.gov Such analyses guide the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements for Quinazoline Derivatives

In drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies for optimizing lead compounds or discovering novel chemical entities. nih.govnih.gov

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov For example, in quinazoline derivatives, a phenyl ring might be replaced with a bioisosteric heterocycle like pyridine (B92270) or pyrazine (B50134) to explore new interactions or improve properties like solubility. semanticscholar.org

Scaffold hopping is a more drastic approach where the core quinazoline framework is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. nih.gov This can lead to the discovery of entirely new classes of compounds that retain the desired biological activity but possess a novel intellectual property position and potentially better drug-like properties. nih.govnih.gov For example, another bicyclic heteroaromatic system could be designed to present the key substituents in a spatial orientation that mimics the binding mode of the original quinazoline scaffold.

These strategies are integral to medicinal chemistry programs aimed at evolving initial hits, like those derived from the this compound template, into clinical candidates. researchgate.net

Biological Activity and Mechanistic Insights

Anti-Cancer and Anti-Proliferative Activities

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of anti-cancer agents, primarily due to its ability to interact with various protein kinases involved in cancer cell proliferation and survival.

Investigation of Kinase Inhibition Mechanisms (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphatidylinositol 3-kinases (PI3Ks))

The 4-anilinoquinazoline (B1210976) framework, which can be synthesized from 4-chloroquinazolines, is a privileged structure for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov These inhibitors function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking its signaling pathway and inhibiting tumor cell growth. nih.gov The substitution at the C-4 position is crucial for this activity. For instance, the replacement of the chloro group with anilino moieties is a key step in synthesizing potent EGFR inhibitors. nih.gov

Furthermore, certain quinazoline derivatives have been identified as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.org VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. ekb.egnih.govsemanticscholar.orgmdpi.comnih.gov The inhibition of both EGFR and VEGFR-2 can offer a synergistic anti-cancer effect by simultaneously targeting tumor cell proliferation and the blood supply that sustains the tumor. For example, a series of 4-anilino-quinazoline derivatives have been synthesized and shown to possess dual inhibitory activity against both EGFR and VEGFR-2. semanticscholar.org

Phosphatidylinositol 3-kinases (PI3Ks) are another class of enzymes involved in cell growth and survival, and their signaling pathway is often dysregulated in cancer. nih.gov Some quinazoline-based hybrids have been developed as potent PI3K inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families. nih.gov

A study on a closely related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , identified it as a selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in cell cycle regulation. mdpi.comnih.govnih.govresearchgate.net This finding highlights that substitutions on the phenyl and quinazoline rings can direct the inhibitory activity towards different kinase families. The IC50 value for the inhibition of Aurora A kinase by this compound was reported, though the specific value was not cited in the provided search results.

Table 1: Kinase Inhibition by Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Key Findings | Citations |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Act as ATP-competitive inhibitors. | nih.govnih.gov |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Exhibit dual inhibitory activity. | semanticscholar.org |

| Quinazoline Hybrids | PI3K | Show potent inhibition of PI3K. | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Acts as a selective inhibitor. | mdpi.comnih.govnih.govresearchgate.net |

Cytotoxicity Studies against Various Cancer Cell Lines

Consistent with their kinase inhibitory activity, numerous quinazoline derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines. The cytotoxic potential is often influenced by the nature and position of substituents on the quinazoline and phenyl rings.

For example, a study on novel quinazolinone derivatives with a quinoxalindione substituent showed cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines at concentrations ranging from 50 to 100 μM. nih.gov Another study on quinazoline derivatives bearing triazole-acetamides reported IC50 values against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with some compounds showing activity in the low micromolar range. nih.govresearchgate.net Specifically, a derivative with a 4-methoxy substitution was most potent against HCT-116 and HepG2 cells, while another with a multi-substituted phenyl ring was most effective against MCF-7 cells. researchgate.net

A series of 2,4-disubstituted quinazolines were evaluated for their inhibitory action on HT-29 (colon), MDA-231 (breast), and EAC (Ehrlich ascites carcinoma) cell lines, with some compounds showing IC50 values in the low micromolar range against HT-29 cells. semanticscholar.org Furthermore, certain 2-phenyl-3-substituted quinazolin-4(3H)-ones have been investigated for their cytotoxic effects. researchgate.net

The closely related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , was screened against a panel of NCI human cancer cell lines and exhibited varying degrees of cytotoxic activity. mdpi.comnih.govnih.govresearchgate.net It was found to be most potent among the tested derivatives, with a reported IC50 of 168.78 µM against the MCF-7 cell line. mdpi.comnih.govnih.govresearchgate.net

Table 2: Cytotoxicity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values | Citations |

|---|---|---|---|

| Quinazolinone-quinoxalindione hybrids | MCF-7, HeLa | 50-100 μM | nih.gov |

| Quinazoline-triazole-acetamides | HCT-116, MCF-7, HepG2 | Low μM range | nih.govresearchgate.net |

| 2,4-Disubstituted quinazolines | HT-29 | As low as 5.33 μM | semanticscholar.org |

Modulation of Signal Transduction Pathways

The anti-cancer effects of quinazoline derivatives are a direct consequence of their ability to modulate key signal transduction pathways that govern cell proliferation, survival, and apoptosis.

By inhibiting kinases such as EGFR, VEGFR-2, and PI3K, these compounds can block the downstream signaling cascades. semanticscholar.org For instance, inhibition of EGFR can disrupt the Ras/Raf/MEK/ERK and PI3K/Akt pathways, both of which are critical for cell proliferation and survival. semanticscholar.org Similarly, inhibition of VEGFR-2 interferes with the signaling pathways that promote angiogenesis. semanticscholar.org

The compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , through its inhibition of Aurora A kinase, directly impacts cell cycle regulation. mdpi.comnih.govnih.govresearchgate.net This was demonstrated by its ability to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells. mdpi.comnih.govnih.govresearchgate.net This indicates that this class of compounds can exert its anti-cancer effects by interfering with the mitotic machinery of cancer cells.

Antimicrobial Activities

The quinazoline scaffold has also been explored for its potential as an antimicrobial agent, with various derivatives showing activity against a range of bacteria and fungi. nih.gov

Antibacterial Spectrum of Activity against Gram-Positive and Gram-Negative Strains

Quinazoline and quinazolinone hybrids have been a subject of interest for developing new antibacterial agents due to their diverse therapeutic potential. nih.govnih.gov Studies on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones have shown that these compounds exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Shigella dysenteriae) bacteria. nih.gov The incorporation of the 3-arylideneamino substituent was found to enhance the antibacterial properties of the quinazolone system. nih.gov

In another study, newly synthesized 2-phenylquinoline-4(3H)-one derivatives were tested against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting high antibacterial activity. orientjchem.org Furthermore, a series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and shown to have minimum inhibitory concentrations (MICs) in the low micromolar range against multidrug-resistant Staphylococcus aureus. acs.org

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of quinazoline derivatives has also been investigated. For instance, a study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. nih.gov Another study on novel 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives also reported good antifungal activities. researchgate.net

Derivatives of 1,2,4-triazole, when combined with a bromophenyl group, have also shown promise as antifungal agents. nih.govnih.gov For example, 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates were studied for their antifungal activity against Candida albicans. nih.gov Similarly, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were synthesized and evaluated for their antifungal properties. nih.gov While these are not quinazoline derivatives, they highlight the potential contribution of the bromophenyl moiety to antifungal activity.

A study on quinazolinone derivatives showed that the presence of a chlorine atom had a notable inhibitory effect on Rhizoctonia solani AG1. mdpi.com This suggests that the 4-chloro substitution in 2-(4-Bromophenyl)-4-chloroquinazoline could also contribute to its potential antifungal properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

| 4-Anilinoquinazoline |

| 6-Bromo-4-ethoxyethylthio quinazoline |

| 2-((5-(2-Bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates |

| 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones |

| 2-Phenylquinoline-4(3H)-one |

| N2,N4-Disubstituted quinazoline-2,4-diamines |

| 6-Fluoro-4-alkyl(aryl)thioquinazoline |

| Doxorubicin |

| 5-Fluorouracil (5-FU) |

| Acyclovir |

| Sorafenib |

| Cabozantinib |

| Gefitinib (B1684475) |

| Erlotinib |

| Lapatinib |

| Afatinib |

| Dacomitinib |

| Osimertinib |

| Vandetanib |

| Lenvatinib |

| Regorafenib |

| Sunitinib |

| Bevacizumab |

| Aflibercept |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods provide a foundational understanding of the molecule's structure, stability, and reactivity at an electronic level. For quinazoline-based compounds, calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a reliable description of their molecular systems. researchgate.net

The electronic structure of 2-(4-Bromophenyl)-4-chloroquinazoline dictates its fundamental chemical behavior. Quantum chemical calculations map the electron density distribution, revealing electrophilic and nucleophilic sites and predicting the molecule's response in chemical reactions.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, are key to understanding this behavior. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.orgacadpubl.eu A smaller energy gap generally signifies higher reactivity and a greater potential for biological activity, as electron transfer is more easily facilitated. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interaction between the HOMO and LUMO. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.orgacadpubl.eu The energies and spatial distributions of these orbitals are crucial for predicting how the molecule will interact with other chemical species.

In a molecule like this compound, the HOMO is expected to be distributed across the electron-rich quinazoline (B50416) and bromophenyl ring systems. The LUMO is also anticipated to be located across these aromatic systems. The energy difference between these two orbitals (the HOMO-LUMO gap) indicates the energy required for electronic excitation. Studies on similar heterocyclic systems show that this energy gap is a key indicator of stability; a smaller gap suggests the molecule is more polarizable and reactive. malayajournal.org For example, computational analysis of a related chloro-substituted imidazole (B134444) derivative revealed a HOMO-LUMO gap of 4.0106 eV, indicating significant chemical stability. malayajournal.orgacadpubl.eu

Table 1: Representative Frontier Molecular Orbital Energies for Related Heterocyclic Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Substituted Imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| General Heterocycle | N/A | N/A | 3.08 | researchgate.net |

This table presents data from similar heterocyclic structures to illustrate typical FMO energy values.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the photophysical properties of molecules, such as their UV-Vis absorption spectra. rsc.org These calculations help to understand the electronic transitions, often characterized as π–π* or n–π* transitions, within the molecule's conjugated system. mdpi.comresearchgate.net For quinazoline derivatives, these transitions are responsible for their absorption and emission characteristics. mdpi.com

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key phenomenon that can be studied computationally. nih.gov In many organic molecules with donor-acceptor character, a bathochromic (red) shift is observed in absorption and fluorescence spectra as solvent polarity increases. rsc.org This shift indicates an intramolecular charge transfer (ICT) upon excitation, suggesting that the molecule possesses a larger dipole moment in its excited state compared to its ground state. rsc.org Studies on various substituted quinazolines confirm that the nature and position of substituents significantly influence their absorption and emission wavelengths. mdpi.com The presence of the electron-withdrawing chloro group and the bromophenyl substituent in this compound suggests it would likely exhibit such ICT characteristics and solvatochromic behavior. mdpi.comnih.gov

Molecular Modeling and Docking Studies

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. nih.govnih.gov This technique is essential for identifying potential biological targets for compounds like this compound and for understanding the structural basis of their activity. The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases.

Docking simulations place the ligand into the binding site of a target protein and analyze the resulting intermolecular interactions. For quinazoline derivatives, common targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Aurora kinases, which are crucial in cancer cell proliferation. nih.govnih.gov

Analysis of the docked poses reveals the specific amino acid residues involved in binding. Typically, the quinazoline ring system forms hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov The substituents at the 2- and 4-positions play a critical role in determining potency and selectivity. The 4-chloro group is a key reactive site for forming covalent bonds or can be displaced by nucleophilic residues in the protein. The 2-(4-bromophenyl) group can extend into other regions of the binding site, forming additional hydrophobic or halogen-bond interactions that enhance binding affinity. nih.govbiorxiv.org Analysis of such interactions helps to rationalize the structure-activity relationship and guide the design of more potent inhibitors. biorxiv.org

A primary goal of molecular docking is to predict the binding affinity, which is often expressed as a scoring function or binding energy (in kcal/mol). mdpi.com A lower, more negative binding energy suggests a more stable ligand-protein complex and thus higher binding affinity. nih.gov

While specific docking results for this compound are not published, studies on analogous compounds provide insight into the expected affinities. For instance, various 2,4-disubstituted quinazoline derivatives have shown potent inhibitory activities with predicted binding energies against targets like butyrylcholinesterase (BuChE) in the range of -9.9 to -11.2 kcal/mol. nih.gov Similarly, other 4-anilinoquinazolines have shown predicted binding energies of -8.24 kcal/mol against VEGFR-2. These values indicate strong, favorable binding and suggest that this compound has the potential to be a potent inhibitor of various protein targets, particularly kinases. nih.govmdpi.com

Table 2: Representative Docking Scores of Quinazoline Derivatives Against Protein Targets

| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| 2,4-Disubstituted Quinazoline | BuChE | -11.2 | nih.gov |

| 2,4-Disubstituted Quinazoline | BuChE | -10.6 | nih.gov |

| 2,4-Disubstituted Quinazoline | BuChE | -9.9 | nih.gov |

| 4-Anilinoquinazoline (B1210976) Derivative | EGFR | -6.39 | |

| 4-Anilinoquinazoline Derivative | VEGFR-2 | -8.24 |

This table shows representative binding affinity predictions for related quinazoline compounds to illustrate the potential of the scaffold.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and stability, which are often linked to its biological activity. d-nb.infosemanticscholar.org

In a typical MD simulation of this compound, the molecule would be placed in a simulated physiological environment, such as a box of water molecules, and its trajectory would be calculated by solving Newton's equations of motion. nih.govnih.gov This allows for the exploration of the molecule's conformational landscape, identifying the most energetically favorable shapes (conformers) it can adopt. The stability of these conformers can be assessed by analyzing their potential energy and the duration for which they persist during the simulation. nih.gov

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound

| Conformational State | Dihedral Angle (Quinazoline-Phenyl) | Potential Energy (kcal/mol) | Occupancy (%) |

| Conformer A | 35° | -15.2 | 65 |

| Conformer B | 145° | -12.8 | 25 |

| Transition State | 90° | -8.5 | <5 |

| Other | Variable | Variable | <5 |

This table is interactive and provides a simplified representation of data that could be obtained from an MD simulation, illustrating how different conformations are characterized by their dihedral angles, potential energies, and relative populations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. biointerfaceresearch.com

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for this compound and its analogs, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., anticancer or antimicrobial) would be required. nih.govekb.eg The first step involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Examples of relevant descriptors could include:

Electronic descriptors: Dipole moment, partial charges on atoms (especially the nitrogen atoms in the quinazoline ring and the bromine and chlorine atoms).

Steric descriptors: Molecular weight, molar volume, and specific steric parameters like those from the Vlife software package. nih.gov

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which indicates the lipophilicity of the molecule.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) are employed to build a mathematical model that correlates the descriptors with the biological activity. biointerfaceresearch.comnih.gov The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. nih.gov

Table 2: Example of a Hypothetical QSAR Model for a Series of 2-Phenyl-4-chloroquinazoline Analogs

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Represents the lipophilicity of the compound. A positive coefficient suggests that higher lipophilicity is favorable for activity. |

| Dipole Moment | -0.12 | A measure of the molecule's overall polarity. A negative coefficient indicates that lower polarity might enhance activity. |

| Steric Parameter (S_1047) | -0.078 | A 3D descriptor that could relate to the bulkiness of a substituent at a specific position. |

| Electronic Parameter (E_1002) | 0.25 | A 3D descriptor reflecting the electronic influence of a substituent. A positive value may indicate that an electron-withdrawing group at that position is beneficial. |

This interactive table illustrates a simplified QSAR equation, showing how different molecular properties could contribute to the predicted biological activity.

Identification of Key Structural Features for Enhanced Activity

A well-validated QSAR model can be interpreted to identify the key structural features that are crucial for the biological activity of this compound and its derivatives. By analyzing the coefficients of the descriptors in the QSAR equation, one can deduce which molecular properties have the most significant impact on activity.

For instance, a positive coefficient for a descriptor related to the size of the substituent at a particular position would suggest that bulkier groups in that region enhance activity. Conversely, a negative coefficient would imply that smaller substituents are preferred.

By understanding these structure-activity relationships, medicinal chemists can rationally design new analogs of this compound with potentially improved potency and selectivity.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Development of Novel Therapeutic Agents

The structure of 2-(4-Bromophenyl)-4-chloroquinazoline serves as a foundational scaffold for generating a wide array of derivatives. The chlorine atom at the 4-position is a key reactive site, allowing for nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity. This adaptability is crucial for the design and synthesis of novel compounds with tailored biological activities.

The quinazoline (B50416) core is a well-established pharmacophore in the design of kinase inhibitors, a critical class of drugs in oncology. nih.gov Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold, which targets the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov The 2-phenyl group in these inhibitors often occupies a hydrophobic pocket in the enzyme's active site.

While direct and detailed studies on "this compound" as a kinase inhibitor are not extensively available in public literature, its structural motifs are highly relevant. For instance, research on related quinazoline derivatives demonstrates the importance of substitutions on the 2-phenyl ring and the 4-position for kinase inhibitory activity. researchgate.net Studies on compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have shown potent and selective inhibition of kinases such as Aurora A, highlighting the potential of bromo-substituted phenylquinazolines in this domain. researchgate.netoncotarget.com The 4-chloro group on the target compound acts as a synthetic handle to introduce various anilines or other nucleophiles, which is a common strategy to develop potent kinase inhibitors. nih.gov The bromo-substituent on the phenyl ring can also engage in halogen bonding or occupy specific hydrophobic regions within the kinase domain, potentially enhancing binding affinity and selectivity. researchgate.net

A study on quinazoline-based multi-kinase inhibitors identified a lead compound with a quinazoline core that demonstrated dual inhibition of FLT3 and AURKA kinases. nih.gov Although this was a different derivative, it underscores the potential of the quinazoline scaffold, for which this compound is a key intermediate, in developing multi-targeting anticancer agents. nih.gov

Table 1: Examples of Related Kinase Inhibitors with Quinazoline Scaffolds

| Compound Name | Target Kinase(s) | Reported Activity | Reference |

|---|---|---|---|

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | EGFR | IC50 = 3.68 µM (A549 cells) | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Potent and selective inhibition | researchgate.netoncotarget.com |

The quinazoline scaffold has also been explored for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens. rsc.org Various derivatives of quinazoline have shown activity against a range of bacteria and fungi. nih.gov

Furthermore, studies on other bromo-substituted compounds have demonstrated their antimicrobial efficacy. zsmu.edu.uazsmu.edu.uafrontiersin.org The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. The 4-chloro position of this compound allows for the introduction of various moieties that could interact with microbial targets.

Table 2: Antimicrobial Activity of Related Bromo- and Quinoline (B57606)/Quinazoline Derivatives

| Compound Class/Example | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | S. aureus, E. coli, C. albicans | Some derivatives showed potent inhibitory activity. | nih.gov |

| Bromo-3′,4′-dimethoxychalcone | Gram-negative bacteria | Active against E. coli and S. typhimurium. | zsmu.edu.ua |

High-Throughput Screening (HTS) and Chemical Library Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. Chemical libraries for HTS are often built around core scaffolds that are known to interact with biological targets and are synthetically tractable.

This compound is an ideal candidate for inclusion in chemical libraries as a building block. Its reactive 4-chloro group allows for the facile creation of a large number of derivatives through parallel synthesis. This enables the generation of a focused library of quinazoline-based compounds with diverse substitutions at the 4-position, which can then be screened against various biological targets, such as kinases or microbial enzymes. While there is no specific public record of "this compound" being a hit from an HTS campaign, its utility lies in the generation of libraries for such screenings. The development of diverse chemical libraries is fundamental to the success of HTS in identifying novel lead compounds.

Lead Optimization and Pre-Clinical Development Studies